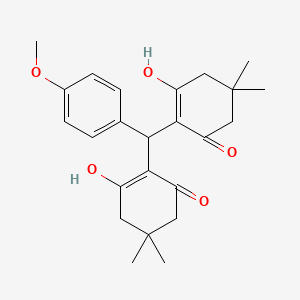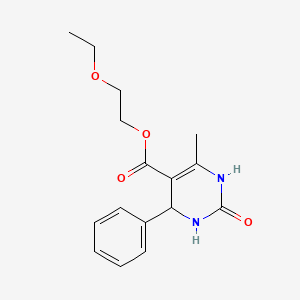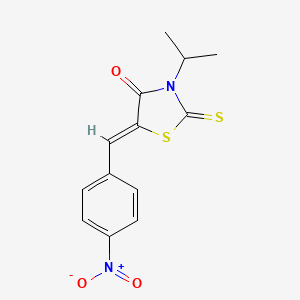![molecular formula C13H19N3OS B10886098 (2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic framework with a hydrazone and thiazolone moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE can be achieved through the Einhorn variation of the Schotten–Baumann method. This involves the condensation of (+)-camphor hydrazide with valproic acid chloride . The reaction typically yields the desired compound in high purity and yield, verified through various spectroscopic techniques such as Raman, FTIR, 1H-NMR, and 13C-NMR .
Analyse Des Réactions Chimiques
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter levels and inhibit seizure activity through its interaction with gamma-aminobutyric acid (GABA) receptors . This modulation enhances the inhibitory effects of GABA, reducing neuronal excitability and preventing seizures.
Comparaison Avec Des Composés Similaires
2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in various chemical syntheses.
2-Bornanone: Another bicyclic compound with applications in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-[2-(1,7,7-TRIMETHYLBICYCLO[22
Propriétés
Formule moléculaire |
C13H19N3OS |
|---|---|
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
(2E)-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-12(2)8-4-5-13(12,3)9(6-8)15-16-11-14-10(17)7-18-11/h8H,4-7H2,1-3H3,(H,14,16,17)/b15-9+ |
Clé InChI |
SIEAACZXISTASO-OQLLNIDSSA-N |
SMILES isomérique |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)CS3)/C2)C)C |
SMILES canonique |
CC1(C2CCC1(C(=NN=C3NC(=O)CS3)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886022.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886033.png)
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)


![(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
![5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10886106.png)


